Cas no 922492-65-7 ((3R)-pyrrolidin-3-ylmethanamine)
(3R)-pyrrolidin-3-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinemethanamine, (3R)-
- (3R)-pyrrolidin-3-ylmethanamine
- (R)-pyrrolidin-3-ylmethanamine
- [(3R)-pyrrolidin-3-yl]methanamine
- EN300-1702968
- 821-506-5
- 922492-65-7
- SCHEMBL1489855
-
- Inchi: 1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
- InChI Key: OQCUGPQOZNYIMV-RXMQYKEDSA-N
- SMILES: N1CC[C@H](CN)C1
Computed Properties
- Exact Mass: 100.1
- Monoisotopic Mass: 100.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38A^2
- XLogP3: -0.8
(3R)-pyrrolidin-3-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1702968-0.05g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
| Enamine | EN300-1702968-0.1g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
| Enamine | EN300-1702968-0.25g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 0.25g |
$672.0 | 2023-09-20 | |
| Enamine | EN300-1702968-0.5g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 0.5g |
$1058.0 | 2023-09-20 | |
| Enamine | EN300-1702968-1.0g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 1g |
$1357.0 | 2023-06-04 | |
| Enamine | EN300-1702968-2.5g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
| Enamine | EN300-1702968-5.0g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 5g |
$3935.0 | 2023-06-04 | |
| Enamine | EN300-1702968-10.0g |
[(3R)-pyrrolidin-3-yl]methanamine |
922492-65-7 | 95% | 10g |
$5837.0 | 2023-06-04 | |
| Chemenu | CM430949-250mg |
(3R)-pyrrolidin-3-ylmethanamine |
922492-65-7 | 95%+ | 250mg |
$741 | 2023-01-01 | |
| Chemenu | CM430949-500mg |
(3R)-pyrrolidin-3-ylmethanamine |
922492-65-7 | 95%+ | 500mg |
$1154 | 2023-01-01 |
(3R)-pyrrolidin-3-ylmethanamine Suppliers
(3R)-pyrrolidin-3-ylmethanamine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on (3R)-pyrrolidin-3-ylmethanamine
Introduction to (3R)-pyrrolidin-3-ylmethanamine (CAS No. 922492-65-7)
The compound (3R)-pyrrolidin-3-ylmethanamine, identified by its CAS number 922492-65-7, represents a significant advancement in the field of pharmaceutical chemistry and drug discovery. This enantiomerically pure amine derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. As a member of the pyrrolidine scaffold, it exhibits a high degree of structural flexibility, which is a critical factor in the design of novel bioactive molecules.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective therapeutic agents. The stereochemistry of a molecule can profoundly influence its biological activity, pharmacokinetics, and side effect profiles. The (3R)-configuration of this compound is particularly noteworthy, as it has been shown to exhibit enhanced binding affinity and reduced toxicity compared to its racemic counterpart. This specificity is often a result of precise interactions with biological targets, such as enzymes and receptors, which are highly sensitive to the three-dimensional arrangement of atoms within a molecule.
The synthesis of (3R)-pyrrolidin-3-ylmethanamine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Advanced methodologies, including asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies not only underscore the compound's complexity but also demonstrate the progress in chemical synthesis methodologies that enable the production of complex molecules with high precision.
Current research in medicinal chemistry increasingly focuses on exploiting the potential of heterocyclic compounds like pyrrolidines in drug development. Pyrrolidine derivatives are known for their diverse biological activities, ranging from central nervous system modulation to anti-inflammatory and anticancer effects. The specific substitution pattern in (3R)-pyrrolidin-3-ylmethanamine positions it as a promising candidate for further investigation in these therapeutic areas.
One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. By leveraging its unique structural features, researchers aim to design molecules that not only target specific disease pathways but also exhibit improved pharmacological profiles. For instance, studies have suggested that pyrrolidine-based compounds may interact with biological targets in ways that enhance drug efficacy while minimizing off-target effects.
The pharmacological profile of (3R)-pyrrolidin-3-ylmethanamine has been extensively evaluated through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting how this compound might interact with various biological targets at the molecular level. These simulations have provided valuable insights into its binding mechanisms and have helped guide the optimization process toward more potent and selective derivatives.
Experimental validation through biochemical assays and cell-based assays has further corroborated these computational findings. Such studies have revealed that this compound exhibits notable activity against certain enzymes and receptors implicated in various diseases. The observed biological activity aligns well with the structural features that make it an attractive candidate for drug development.
In addition to its therapeutic potential, (3R)-pyrrolidin-3-ylmethanamine has also been explored for its role as an intermediate in more complex synthetic schemes. Its versatile structure allows for further functionalization, enabling chemists to build upon its framework and develop novel molecules with tailored properties. This adaptability is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing the need for rigorous safety and efficacy data before clinical translation. As such, comprehensive preclinical studies are being conducted to assess the safety profile of this compound. These studies encompass toxicology assessments, pharmacokinetic evaluations, and interaction studies to ensure that it can be safely advanced into clinical trials.
Preliminary findings from these studies have been encouraging, suggesting that (3R)-pyrrolidin-3-ylmethanamine possesses favorable pharmacokinetic properties and minimal toxicity at relevant doses. These results provide a strong foundation for further clinical development and highlight the compound's potential as a viable therapeutic agent.
The integration of cutting-edge technologies into drug discovery has significantly accelerated the development process for compounds like this one. High-throughput screening (HTS) platforms have enabled rapid testing against large libraries of compounds, identifying promising candidates for further investigation. Additionally, advances in biocatalysis have allowed for more efficient synthesis routes, reducing costs and environmental impact while maintaining high purity standards.
Collaborative efforts between academic institutions and pharmaceutical companies have also played a pivotal role in advancing the understanding and application of compounds such as (3R)-pyrrolidin-3-ylmethanamine. These partnerships facilitate knowledge sharing, resource pooling, and interdisciplinary research efforts that are essential for translating laboratory discoveries into clinical reality.
Looking ahead, the future prospects for (3R)-pyrrolidin-3-ylmethanamine appear promising as it continues to be explored in both academic research settings and industrial drug development programs. Its unique structural features combined with its favorable pharmacological profile position it as a key player in the quest for novel therapeutics targeting various diseases.
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